3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester
Description
3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester is a heterocyclic compound characterized by a fused phenanthrene core modified with sulfur (thia) and nitrogen (diaza) substitutions. Key structural features include:
- Phenanthrene backbone: A tricyclic aromatic system.
- Substituents: A sulfur atom at position 4 (4-thia). Two nitrogen atoms at positions 2 and 9 (2,9-diaza). An amino group (-NH₂) at position 2. A keto group (-C=O) at position 1. An ethyl ester (-COOEt) at position 4.
Properties
IUPAC Name |
ethyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-2-20-13(19)7-3-4-10-8(5-7)11-9(6-16-10)12(18)17-14(15)21-11/h3-6H,2H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYNENEOJDMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenanthrene derivative with a thiazole precursor in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require refluxing in a suitable solvent such as methanol or ethanol
Comparison with Similar Compounds
Structural Analog: Ethyl Esters of 6-Chloro-4-Hydroxy-8-Methylquinoline-3-Carboxylic Acid
Key Similarities :
Key Differences :
- Core structure: The phenanthrene backbone in the target compound is larger and more rigid than the bicyclic quinoline system.
- Substituents: The target compound includes sulfur (4-thia) and additional nitrogen atoms, which may alter electronic properties and binding interactions compared to the chloro- and methyl-substituted quinoline.
Functional Analog: 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
Key Similarities :
- Amino substituent: The presence of an amino group (-NH₂) in both compounds suggests reactivity in forming hydrogen bonds or participating in condensation reactions.
Key Differences :
- Ring system: The thiophene ring in the analog is monocyclic and smaller, lacking the fused aromatic system of the phenanthrene derivative.
- Pharmacological relevance : The thiophene analog has documented use as a precursor for pyrazole and pyrimidine derivatives with reported biochemical activities (e.g., enzyme inhibition) , whereas the target compound’s applications remain speculative.
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Utility : Ethyl ester derivatives, such as those in , are frequently used as intermediates for heterocyclic expansions (e.g., thiophene → pyrimidine derivatives) . The target compound’s ethyl ester group may similarly facilitate further derivatization.
- Pharmacological Potential: Compounds with fused aromatic systems (e.g., quinoline) often exhibit bioactivity due to planar rigidity and π-π stacking interactions. The phenanthrene core in the target compound could enhance binding to biological targets, though this remains untested.
- Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were identified in the provided evidence. Comparisons rely on extrapolation from structurally related esters.
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